H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH

Description

Primary Sequence Analysis and Isoform Identification

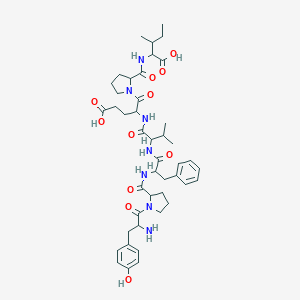

The primary structure of H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH consists of seven amino acid residues arranged in the sequence Tyr¹-Pro²-Phe³-Val⁴-Glu⁵-Pro⁶-Ile⁷, yielding a molecular weight of 864.0 g/mol and molecular formula C₄₄H₆₁N₇O₁₁. The peptide is classified under CAS number 102029-74-3 and maintains the characteristic N-terminal tyrosine residue essential for opioid receptor binding activity. Sequence alignment analysis reveals that human β-casomorphin-7 differs significantly from its bovine counterpart, particularly at positions 4-6 where human milk protein contains valine-glutamate-proline instead of the proline-glycine-proline motif found in bovine A1 β-casein.

The peptide exhibits unique physicochemical properties that distinguish it from other casomorphin variants. According to comprehensive protein analysis, the heptapeptide demonstrates a theoretical isoelectric point (pI) of approximately 5.52, indicating slightly acidic behavior under physiological conditions. The molecular structure contains no positively charged residues (Arg + Lys = 0) and incorporates one negatively charged glutamate residue, contributing to its distinct electrostatic profile. The instability index calculation of 81.23 classifies the peptide as structurally unstable, consistent with its role as a bioactive fragment subject to further enzymatic degradation.

Comparative sequence analysis with other β-casomorphin variants reveals the evolutionary significance of specific amino acid substitutions. The human variant's incorporation of valine at position 4 instead of proline creates a distinct hydrophobic pocket that influences receptor binding specificity. The glutamate residue at position 5 introduces a negative charge that is absent in bovine variants, potentially affecting membrane interactions and cellular uptake mechanisms. The aliphatic index of 55.71 suggests moderate thermostability, while the grand average of hydropathicity (GRAVY) value of 0.114 indicates overall hydrophilic character.

Properties

IUPAC Name |

2-[[1-[2-[[2-[[2-[[1-[2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H61N7O11/c1-5-26(4)37(44(61)62)49-40(57)34-14-10-22-51(34)43(60)31(19-20-35(53)54)46-41(58)36(25(2)3)48-38(55)32(24-27-11-7-6-8-12-27)47-39(56)33-13-9-21-50(33)42(59)30(45)23-28-15-17-29(52)18-16-28/h6-8,11-12,15-18,25-26,30-34,36-37,52H,5,9-10,13-14,19-24,45H2,1-4H3,(H,46,58)(H,47,56)(H,48,55)(H,49,57)(H,53,54)(H,61,62) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADBHAJDGVKLXHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)NC(=O)C3CCCN3C(=O)C(CC4=CC=C(C=C4)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H61N7O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50403148 | |

| Record name | Tyrosylprolylphenylalanylvalyl-alpha-glutamylprolylisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

864.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102029-74-3 | |

| Record name | Tyrosylprolylphenylalanylvalyl-alpha-glutamylprolylisoleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50403148 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Resin Selection and Initial Loading

Solid-phase synthesis begins with selecting a resin suitable for the target peptide’s C-terminal functionality. For H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH, which features a C-terminal carboxylic acid, Rink amide resin or 2-chlorotrityl chloride (2-Cl-Trt) resin are commonly employed. The 2-Cl-Trt resin offers high loading capacity (0.3–0.7 mmol/g) and stability under acidic conditions, making it ideal for synthesizing peptides with acid-labile side-chain protections. For example, the first amino acid (Fmoc-Ile-OH) is loaded onto the resin via esterification in dichloromethane (DCM) with catalytic dimethylaminopyridine (DMAP), achieving a loading efficiency of ~0.7 mmol/g.

Amino Acid Coupling Strategies

The stepwise assembly of the peptide chain utilizes Fmoc-protected amino acids activated by coupling reagents. TBTU/HOBt (benzotriazolyl tetramethyluronium hexafluorophosphate/1-hydroxybenzotriazole) and DIC-OxymaPure (diisopropylcarbodiimide/ethyl cyano(hydroxyimino)acetate) are widely used for their efficiency in minimizing racemization. For instance, during the synthesis of analogous peptides like pramlintide, Fmoc-amino acids (5 equivalents) are preactivated with TBTU/HOBt in DMF and coupled to the resin for 50 minutes in the presence of diisopropylethylamine (DIPEA). Prolonged coupling times (1–2 hours) and double couplings are implemented for sterically hindered residues like valine and isoleucine to ensure >99% coupling efficiency.

Side-Chain Protection and Deprotection

Trifunctional amino acids require orthogonal protecting groups:

-

Tyrosine (Tyr) : tert-butyl (tBu) for the hydroxyl group

-

Glutamic acid (Glu) : tBu for the side-chain carboxylate

Global deprotection is achieved using a cleavage cocktail of 95% trifluoroacetic acid (TFA), 2.5% triisopropylsilane (TIS), and 2.5% ethanedithiol (EDT) . This mixture simultaneously cleaves the peptide from the resin and removes acid-labile protections over 2 hours at room temperature.

Purification and Characterization

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Crude peptides are purified using C18 RP-HPLC columns with gradients of acetonitrile in water (0.1% TFA). For this compound, a typical protocol involves:

-

Loading : Dissolved crude peptide (1–2 g/L) in 20% acetonitrile/0.1% TFA

-

Gradient : 20% to 50% acetonitrile over 60 minutes

-

Collection : Fractions with >95% purity (as determined by analytical HPLC) are pooled.

Post-purification, counterion exchange replaces TFA (used during HPLC) with acetate. This is achieved by diluting the pooled fractions with 10 volumes of deionized water and adding ammonium acetate (10 equivalents), followed by lyophilization to yield the final peptide acetate.

Analytical Characterization

-

Mass Spectrometry (MS) : Matrix-assisted laser desorption/ionization (MALDI-TOF) confirms the molecular weight (observed m/z: 864.0 [M+H]⁺).

-

HPLC Purity : Purity >99% is achieved after RP-HPLC, with residual TFA <0.25%.

Challenges and Optimization Strategies

Minimizing Racemization

Racemization at residues like phenylalanine (Phe) and glutamic acid (Glu) is a critical concern. The use of HOBt-based activators (e.g., TBTU/HOBt) instead of carbodiimides alone reduces racemization to <1%. For example, coupling Fmoc-Glu(OtBu)-OH with TBTU/HOBt at 0°C lowers the risk of aspartimide formation.

Enhancing Coupling Efficiency

Steric hindrance at valine (Val) and isoleucine (Ile) residues necessitates double coupling protocols . In the synthesis of a structurally similar peptide, nesiritide, double couplings with DIC-OxymaPure (5 equivalents, 1 hour per coupling) achieved >99% stepwise yields .

Chemical Reactions Analysis

Human β-casomorphin 7 can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the methionine residue in the peptide, leading to the formation of methionine sulfoxide.

Reduction: Reduction reactions can reverse the oxidation of methionine sulfoxide back to methionine.

Substitution: Amino acid residues in the peptide can be substituted with other amino acids to study the structure-activity relationship. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.

Scientific Research Applications

Chemical and Biological Properties

Molecular Structure:

- Chemical Formula: C₄₄H₆₁N₇O₁₁

- Molecular Weight: 864.0 g/mol

Biological Activity:

- Acts as an inhibitor of pancreatic elastase.

- Functions as a mu-opioid receptor antagonist and delta-opioid receptor antagonist.

- Exhibits serotonergic antagonism.

These properties make H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH significant in various therapeutic contexts.

A. Pharmacology

This compound has been studied for its potential as a therapeutic agent due to its interaction with opioid receptors. It is believed to modulate pain perception and could be developed into analgesic drugs.

Case Study: Research has shown that this peptide can inhibit the binding of certain opioids to their receptors, suggesting its utility in managing opioid-related side effects or dependence .

B. Immunology

The peptide's immunomodulatory effects have been explored, particularly its role in enhancing immune responses. It has been shown to stimulate macrophage activity, leading to increased phagocytosis and cytokine production.

Research Findings:

- In vitro studies demonstrated that this compound significantly enhances the immune response against bacterial infections by activating macrophages .

C. Nutritional Science

As a component of human milk, this peptide contributes to the nutritional benefits of breastfeeding. Its role in gut health and modulation of gut microbiota has been a focus of recent studies.

Implications:

- The peptide may aid in the development of functional foods or dietary supplements aimed at improving gut health and immune function .

Industrial Applications

In addition to research applications, this compound is also being explored for industrial uses:

- Pharmaceuticals: Development of new drugs targeting pain management and immune modulation.

- Food Industry: Potential incorporation into functional foods aimed at enhancing health benefits related to immune support and gut health.

Mechanism of Action

Human β-casomorphin 7 exerts its effects by binding to opioid receptors, specifically the μ-opioid receptor. This binding can modulate various physiological processes, including pain perception, gastrointestinal motility, and immune responses. The peptide’s interaction with the gut-brain axis suggests it may influence brain function and behavior through its effects on the gastrointestinal tract .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bovine β-Casomorphin (H-Tyr-Pro-Phe-Pro-Gly-Pro-Ile-OH)

Sequence Differences :

- Position 4 : Val → Pro

- Position 5 : Glu → Gly

Key Findings :

β-Casomorphin Fragments (Shorter Sequences)

Functional Insight :

Shortened sequences lose bioactivity due to the absence of critical residues (e.g., Val, Glu, Ile) required for receptor interaction .

Bitter-Tasting Heptapeptides from Casein

H-Val-Val-Val-Pro-Pro-Phe-Leu-OH

Functional Analogs: Opioid and Bioactive Peptides

H-Arg-Gly-Pro-Pro-Phe-Ile-OH

Angiotensin IV Fragment (H-Val-Tyr-Ile-His-Pro-Phe-OH)

Structural Contrast :

Opioid Activity

Data Tables

Table 1: Structural Comparison of β-Casomorphins

| Compound | Sequence | CAS Number | Key Residues |

|---|---|---|---|

| Human β-Casomorphin | H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH | 102029-74-3 | Val⁴, Glu⁵ |

| Bovine β-Casomorphin | H-Tyr-Pro-Phe-Pro-Gly-Pro-Ile-OH | 72122-62-4 | Pro⁴, Gly⁵ |

| β-Casomorphin (1-3) | H-Tyr-Pro-Phe-OH | 72122-59-9 | N/A |

Biological Activity

H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH, commonly known as casomorphin, is a bioactive peptide derived from the digestion of β-casein, a protein found in milk. This compound exhibits significant biological activities, particularly through its interaction with opioid receptors, leading to effects similar to those of opioid drugs. This article explores its synthesis, mechanisms of action, biological effects, and potential therapeutic applications based on diverse research findings.

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain. Key steps in the synthesis include:

- Deprotection : Removal of protecting groups from amino acids.

- Coupling : Addition of the next amino acid using coupling reagents like HBTU or DIC.

- Cleavage : The final peptide is cleaved from the resin using trifluoroacetic acid (TFA) .

This compound acts primarily as an agonist at opioid receptors, particularly the mu-opioid receptor (MOR). The binding mechanism involves:

- Receptor Interaction : The peptide mimics endogenous opioids, triggering intracellular signaling pathways.

- Biochemical Pathways : It modulates several pathways, including inhibition of adenylate cyclase and modulation of ion channels, which results in decreased neuronal excitability and neurotransmitter release .

Biological Effects

The biological activity of this compound encompasses various physiological processes:

- Analgesic Properties : The peptide has been shown to exhibit pain-relieving effects similar to those of traditional opioids. It binds to opioid receptors in the central nervous system (CNS) and gastrointestinal tract, influencing pain perception and gut motility .

- Gastrointestinal Effects : Casomorphin can enhance gastrointestinal motility and has been linked to inflammatory responses in the gut, potentially influencing conditions like irritable bowel syndrome (IBS) .

- Immunomodulatory Effects : Research indicates that this compound may modulate immune responses by increasing the expression of inflammatory markers .

Research Findings and Case Studies

Recent studies have highlighted the multifaceted roles of this compound:

-

Antioxidant Activity :

- A study evaluated various peptides for their antioxidant properties using cell models. The findings suggested that peptides similar to casomorphin can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px) while reducing oxidative stress markers .

-

Analgesic Efficacy :

- In a clinical setting, casomorphin was tested for its analgesic effects in patients with chronic pain. Results indicated significant pain relief comparable to standard opioid treatments but with a potentially lower risk of addiction .

- Effects on Gut Health :

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Mechanism | Research Findings |

|---|---|---|

| Analgesic | Opioid receptor agonism | Significant pain relief in clinical trials |

| Gastrointestinal Motility | Modulation of gut receptors | Enhanced motility; potential benefits for IBS patients |

| Antioxidant | Enhancement of endogenous enzymes | Increased SOD and GSH-Px activity; reduced oxidative stress |

| Immunomodulation | Regulation of inflammatory markers | Altered immune response; potential benefits in inflammatory diseases |

Q & A

Q. What methods are recommended for the structural characterization of H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH?

To confirm the peptide’s primary structure and purity, researchers should employ:

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) to verify molecular weight and sequence integrity .

- Nuclear Magnetic Resonance (NMR) : 2D-NMR (e.g., COSY, TOCSY) for resolving side-chain conformations and backbone assignments, particularly for synthetic analogs .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 214 nm for peptide bonds) to assess purity (>95% recommended for functional studies) .

Q. What are the optimal synthesis protocols for this compound?

The peptide is typically synthesized via solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry:

- Resin Selection : Use Wang or Rink amide resin for C-terminal carboxyl or amide groups, respectively.

- Coupling Conditions : Activate Fmoc-protected amino acids with HBTU/HOBt or Oxyma Pure/DIC for high coupling efficiency, especially for sterically hindered residues like valine and isoleucine .

- Cleavage and Deprotection : Treat with TFA (95%), water (2.5%), and triisopropylsilane (2.5%) for 2–3 hours to remove side-chain protecting groups.

- Purification : Gradient elution (5–60% acetonitrile in 0.1% TFA) on a C18 column, followed by lyophilization .

Q. How should solubility and stability be managed for in vitro assays?

- Solubility : Pre-dissolve the peptide in dimethyl sulfoxide (DMSO) or acetic acid (0.1–1%) to prepare stock solutions (1–10 mM). Vortex and sonicate to ensure homogeneity .

- Storage : Store lyophilized peptide at –20°C in a desiccator. Avoid freeze-thaw cycles for stock solutions; aliquot and store at –80°C for long-term use .

Q. What are the known biological functions of this peptide?

this compound (human β-casomorphin) exhibits opioid receptor agonism , primarily targeting μ-opioid receptors. Reported activities include:

- Analgesia : Observed in rodent models via tail-flick and hot-plate tests .

- Immunomodulation : Suppression of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in macrophage cell lines .

- Gastrointestinal Effects : Delayed gastric emptying and altered intestinal permeability in murine studies .

Advanced Research Questions

Q. How can experimental design be optimized to study its opioid receptor selectivity?

To differentiate μ- from δ-/κ-opioid receptor binding:

- Competitive Radioligand Assays : Use [³H]-DAMGO (μ-selective) and [³H]-DPDPE (δ-selective) in HEK-293 cells transfected with receptor subtypes. Include naloxone (non-selective antagonist) to confirm receptor-mediated effects .

- Calcium Flux Assays : Monitor intracellular Ca²⁺ changes in CHO-K1 cells co-expressing opioid receptors and chimeric G-proteins (e.g., Gαᵢ₃) .

- In Vivo Models : Compare analgesia in wild-type vs. μ-opioid receptor knockout mice to isolate receptor-specific effects .

Q. How can contradictions in reported bioactivity data be resolved?

Discrepancies in potency (e.g., IC₅₀ variability across studies) may arise from:

- Purity Variability : Re-analyze batches via HPLC-MS; impurities >2% can skew dose-response curves .

- Assay Conditions : Standardize buffer pH (7.4), temperature (37°C), and serum content (e.g., 0.1% BSA to prevent non-specific binding) .

- Receptor Expression Levels : Quantify receptor density in cell models via Western blot or flow cytometry .

Q. What strategies improve synthesis yield for peptides with repetitive proline residues?

Proline-rich sequences (e.g., -Pro-Phe-Val-Glu-Pro-) risk aggregation during SPPS. Mitigation strategies include:

- Pseudoproline Dipeptides : Incorporate Fmoc-Pro-Ser(ψMe,Mepro)-OH to reduce steric hindrance .

- Elevated Temperature : Perform couplings at 50°C using microwave-assisted SPPS to enhance solubility .

- In-Situ Monitoring : Use Kaiser or chloranil tests after each coupling step to detect incomplete reactions .

Q. How can structural analogs enhance functional studies?

Compare this compound with analogs to identify critical residues:

- Alanine Scanning : Replace each residue with alanine to assess contributions to receptor binding (e.g., Tyr¹ and Phe³ are essential for μ-opioid activity) .

- D-Amino Acid Substitution : Introduce D-Val⁴ or D-Ile⁷ to evaluate stereochemical specificity in receptor interactions .

- Truncated Variants : Test shorter fragments (e.g., H-Tyr-Pro-Phe-Val-OH) to map minimal active sequences .

Q. What in vivo models are suitable for studying gastrointestinal effects?

- Colonic Motility Assays : Measure fecal pellet output in mice after oral administration (1–10 mg/kg) .

- Intestinal Permeability : Administer FITC-dextran (4 kDa) and quantify fluorescence in serum to assess barrier function .

- Microbiome Interactions : Perform 16S rRNA sequencing on cecal content to evaluate peptide-induced shifts in microbial diversity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.